6-Chloroacetyl-1,4-benzodioxane
Overview
Description
6-Chloroacetyl-1,4-benzodioxane is an organic compound with the molecular formula C10H9ClO3. It is a derivative of 1,4-benzodioxane, featuring a chloroacetyl group attached to the benzodioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroacetyl-1,4-benzodioxane typically involves the chloroacetylation of 1,4-benzodioxane. One common method is the reaction of 1,4-benzodioxane with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-Chloroacetyl-1,4-benzodioxane can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol.
Oxidation: The benzodioxane ring can be oxidized under certain conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or primary amines can be used in the presence of a base like triethylamine (TEA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Nucleophilic substitution: Products include substituted benzodioxanes with various functional groups.
Reduction: The major product is 6-hydroxyacetyl-1,4-benzodioxane.
Oxidation: Products include oxidized derivatives of the benzodioxane ring.
Scientific Research Applications
6-Chloroacetyl-1,4-benzodioxane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloroacetyl-1,4-benzodioxane depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroacetyl-2-benzoxazolinone
- 2-Benzyloxyethyl chloroformate
- 2-(4-Chlorophenoxy)benzaldehyde
Uniqueness
6-Chloroacetyl-1,4-benzodioxane is unique due to its specific structure, which combines the benzodioxane ring with a chloroacetyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEYSCVQRULQKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381636 | |
Record name | 6-Chloroacetyl-1,4-benzodioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93439-37-3 | |
Record name | 6-Chloroacetyl-1,4-benzodioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloroacetyl-1,4-benzodioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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